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Compound of Interest

Compound Name:
Methyl 4-(5-formylfuran-2-

yl)benzoate

Cat. No.: B1586273 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-
formylfuran-2-yl)benzoate

This guide provides a comprehensive analysis of the key spectroscopic data for Methyl 4-(5-
formylfuran-2-yl)benzoate (CAS 53355-29-6), a heterocyclic compound of significant interest

in medicinal chemistry and materials science.[1][2] As experimental spectra for this specific

molecule are not readily available in the public domain, this document synthesizes predicted

data based on established spectroscopic principles and data from structurally analogous

compounds. This approach offers a robust framework for researchers engaged in the

synthesis, identification, and quality control of this and related furan-based molecules.

The structural complexity of Methyl 4-(5-formylfuran-2-yl)benzoate, featuring a substituted

benzene ring linked to a functionalized furan ring, gives rise to a unique spectroscopic

fingerprint.[3] Understanding this fingerprint is paramount for confirming its identity, assessing

its purity, and elucidating its role in further chemical transformations.

Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the

molecule's structure. Methyl 4-(5-formylfuran-2-yl)benzoate possesses several key functional

groups and structural motifs that will be reflected in its spectra:
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A 1,4-disubstituted (para) benzene ring: This will give rise to a characteristic splitting pattern

in the aromatic region of the ¹H NMR spectrum.

A 2,5-disubstituted furan ring: The protons on this ring will appear as doublets.

A methyl ester group (-COOCH₃): This will be identifiable by a singlet peak in the ¹H NMR

spectrum and corresponding signals in the ¹³C NMR and IR spectra.

An aldehyde group (-CHO): This functional group has highly characteristic signals in all

forms of spectroscopy employed in this guide.

Below is a DOT language script to generate a diagram of the molecular structure.
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Caption: Molecular Structure of Methyl 4-(5-formylfuran-2-yl)benzoate.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules.

The predicted ¹H NMR spectrum of Methyl 4-(5-formylfuran-2-yl)benzoate in CDCl₃ would

exhibit distinct signals for each type of proton.

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.65 Singlet 1H Aldehyde (-CHO)

Aldehyde

protons are

highly deshielded

and typically

appear far

downfield.

~8.10 Doublet 2H
Aromatic (H-2',

H-6')

Protons ortho to

the electron-

withdrawing

ester group are

deshielded.

~7.85 Doublet 2H
Aromatic (H-3',

H-5')

Protons ortho to

the furan ring.

~7.40 Doublet 1H Furan (H-4) Coupled to H-3.

~7.00 Doublet 1H Furan (H-3) Coupled to H-4.

~3.90 Singlet 3H
Methyl Ester (-

OCH₃)

Protons on the

methyl group of

the ester.

Experimental Protocol for ¹H NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of Methyl 4-(5-formylfuran-2-yl)benzoate in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.[4]

Data Acquisition:

Acquire the spectrum at 298 K.

Use a standard pulse sequence with a 30-degree pulse angle.

Set the spectral width to cover a range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds.[4]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at

0 ppm.

Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~177.0 Aldehyde Carbonyl (C=O)
Aldehyde carbonyls are highly

deshielded.

~166.0 Ester Carbonyl (C=O)
Ester carbonyls are also

significantly deshielded.

~158.0 Furan C-5
Carbon attached to the

aldehyde group.

~153.0 Furan C-2
Carbon attached to the

benzene ring.

~133.0 Aromatic C-4'
Carbon attached to the furan

ring.

~130.0 Aromatic C-1'
Carbon attached to the ester

group.

~129.5 Aromatic C-2', C-6'

~125.0 Aromatic C-3', C-5'

~122.0 Furan C-3

~112.0 Furan C-4

~52.0 Methyl Ester (-OCH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Functional Group

~3100 C-H stretch Aromatic and Furan

~2950 C-H stretch Methyl

~2850, ~2750 C-H stretch Aldehyde (Fermi doublet)[5]

~1720 C=O stretch Ester[6]

~1680 C=O stretch Aldehyde[5]

~1600, ~1480 C=C stretch Aromatic and Furan

~1280 C-O stretch Ester[6]

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a film onto a

salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Methyl 4-(5-formylfuran-2-yl)benzoate, the molecular weight is 230.22

g/mol .[1][3][7]

Predicted Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): m/z = 230

[M - OCH₃]⁺: m/z = 199 (Loss of the methoxy group from the ester)

[M - COOCH₃]⁺: m/z = 171 (Loss of the entire methyl ester group)

[C₇H₄O₂]⁺ (Furan-2-carbaldehyde moiety): m/z = 120

[C₇H₅O]⁺ (Benzoyl cation): m/z = 105

Experimental Protocol for Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.[4]

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., dichloromethane or ethyl acetate).

GC Conditions:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature

program that allows for the separation of the compound from any impurities.

MS Conditions:

Set the ionization energy to 70 eV.[4]

Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of Methyl 4-(5-formylfuran-2-yl)benzoate.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesize and Purify
Methyl 4-(5-formylfuran-2-yl)benzoate
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Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

Conclusion
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The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

powerful and comprehensive toolkit for the unambiguous identification and characterization of

Methyl 4-(5-formylfuran-2-yl)benzoate. The predicted data and protocols outlined in this

guide offer a solid foundation for researchers working with this compound, ensuring scientific

integrity and facilitating further drug development and materials science applications.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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